2-Chloro-N-(1,2,3,5,6,7-hexahydro-s-indacen-1-yl)acetamide
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Overview
Description
ACETAMIDE,2-CHLORO-N-(1,2,3,5,6,7-HEXAHYDRO-S-INDACEN-1-YL)- is a chlorinated organic compound with a complex structure
Preparation Methods
The synthesis of ACETAMIDE,2-CHLORO-N-(1,2,3,5,6,7-HEXAHYDRO-S-INDACEN-1-YL)- typically involves the ammonolysis of esters of chloroacetic acid. The reaction can be represented as follows:
ClCH2CO2CH3+NH3→ClCH2C(O)NH2+CH3OH
This method is widely used in industrial production due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
ACETAMIDE,2-CHLORO-N-(1,2,3,5,6,7-HEXAHYDRO-S-INDACEN-1-YL)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include potassium carbonate, hydroxybenzaldehydes, and aluminum triflate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ACETAMIDE,2-CHLORO-N-(1,2,3,5,6,7-HEXAHYDRO-S-INDACEN-1-YL)- has several scientific research applications:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: It serves as an intermediate in the production of herbicides and preservatives.
Mechanism of Action
The mechanism of action of ACETAMIDE,2-CHLORO-N-(1,2,3,5,6,7-HEXAHYDRO-S-INDACEN-1-YL)- involves its interaction with specific molecular targets and pathways. It can form hydrogen bonds and other interactions with biological molecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
ACETAMIDE,2-CHLORO-N-(1,2,3,5,6,7-HEXAHYDRO-S-INDACEN-1-YL)- can be compared with other similar compounds, such as:
- Fluoroacetamide
- Bromoacetamide
- Iodoacetamide
- Chloroacetic acid
- Acetamide
- Dichloroacetamide These compounds share similar structural features but differ in their chemical properties and applications. The uniqueness of ACETAMIDE,2-CHLORO-N-(1,2,3,5,6,7-HEXAHYDRO-S-INDACEN-1-YL)- lies in its specific structure and the resulting chemical reactivity and biological activity .
Properties
CAS No. |
75463-39-7 |
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Molecular Formula |
C14H16ClNO |
Molecular Weight |
249.73 g/mol |
IUPAC Name |
2-chloro-N-(1,2,3,5,6,7-hexahydro-s-indacen-1-yl)acetamide |
InChI |
InChI=1S/C14H16ClNO/c15-8-14(17)16-13-5-4-11-6-9-2-1-3-10(9)7-12(11)13/h6-7,13H,1-5,8H2,(H,16,17) |
InChI Key |
CSQLKECBJSJIKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(C=C2C1)C(CC3)NC(=O)CCl |
Origin of Product |
United States |
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